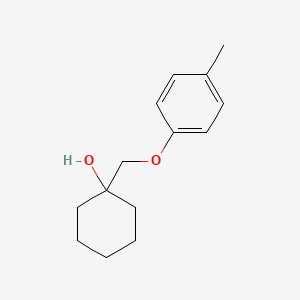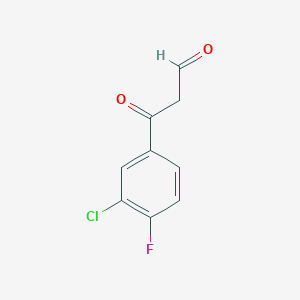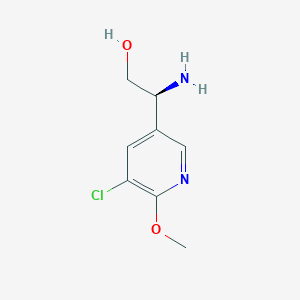
(2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol is a chemical compound that belongs to the class of amino alcohols. This compound features a pyridine ring substituted with chlorine and methoxy groups, and an amino alcohol side chain. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with an amino alcohol. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine or methoxy groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological targets. Its amino alcohol structure suggests it could interact with enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol: can be compared with other amino alcohols and pyridine derivatives.
2-amino-2-(3-chloropyridin-4-yl)ethanol: Similar structure but different substitution pattern on the pyridine ring.
2-amino-2-(5-methoxypyridin-3-yl)ethanol: Lacks the chlorine substitution.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H11ClN2O2 |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11ClN2O2/c1-13-8-6(9)2-5(3-11-8)7(10)4-12/h2-3,7,12H,4,10H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
FUNMKEAPXLRAKP-SSDOTTSWSA-N |
Isomerische SMILES |
COC1=C(C=C(C=N1)[C@@H](CO)N)Cl |
Kanonische SMILES |
COC1=C(C=C(C=N1)C(CO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


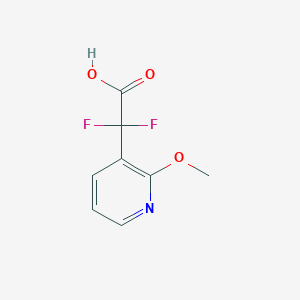


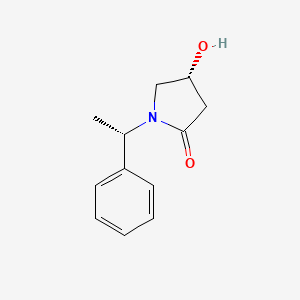
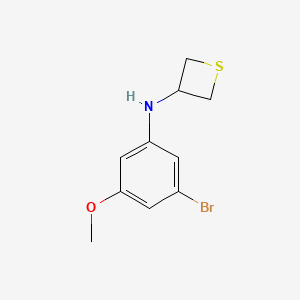
![1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid](/img/structure/B13325037.png)
![2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
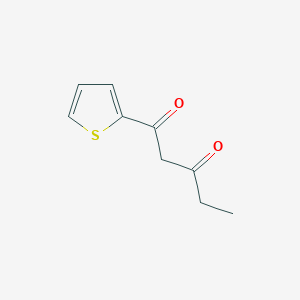
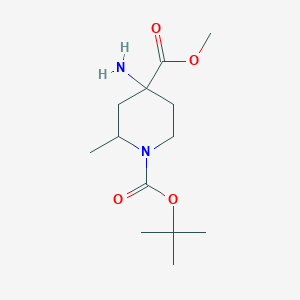
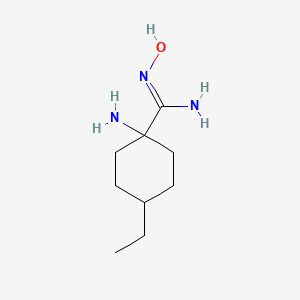
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
